(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride
Overview
Description
(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different fluorinated pyrrolidine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce various fluorinated alcohols or amines.
Scientific Research Applications
(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-4,4-Difluoropyrrolidine: Lacks the hydroxyl group but shares the fluorinated pyrrolidine core.
(3R)-4-Fluoropyrrolidin-3-ol: Contains only one fluorine atom, resulting in different chemical properties.
(3R)-4,4-Difluoropyrrolidin-2-one: A ketone derivative with distinct reactivity.
Uniqueness
(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride is unique due to the presence of both fluorine atoms and the hydroxyl group, which confer specific reactivity and potential biological activity. Its dual fluorination enhances its stability and interaction with various molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both fluorine and hydroxyl functional groups, which enhance its reactivity and interaction with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C₄H₈ClF₂NO, and it is typically encountered in its hydrochloride form, which improves its solubility and stability. The presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atoms enhance binding affinity through strong hydrogen bonds and hydrophobic interactions, while the hydroxyl group can participate in additional hydrogen bonding, stabilizing interactions with target proteins .
1. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For example, studies have shown that derivatives of pyrrolidine compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC₅₀ values for various derivatives have been reported, demonstrating significant anti-inflammatory potential .
2. Neuropharmacological Effects
The compound has been explored for its potential therapeutic effects in neurological disorders. Its structural features suggest it may modulate neurotransmitter systems or act as a neuroprotective agent .
3. Anti-inflammatory Properties
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, it has been shown to suppress the activity of COX enzymes involved in prostaglandin synthesis .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Efficacy
A study conducted on various pyrrolidine derivatives demonstrated that this compound showed significant inhibition of COX enzymes in vitro. The half-maximal inhibitory concentration (IC₅₀) values were determined for several derivatives, indicating that modifications to the structure can enhance or diminish biological activity .
Properties
IUPAC Name |
(3R)-4,4-difluoropyrrolidin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H/t3-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLERLCGBOKVMAG-AENDTGMFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(CN1)(F)F)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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